Structural Characteristics of Fmoc-β-Homo-Phe-OH: An In-depth Technical Guide
Structural Characteristics of Fmoc-β-Homo-Phe-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural characteristics of N-α-Fmoc-β-homo-L-phenylalanine (Fmoc-β-Homo-Phe-OH), a pivotal building block in modern peptidomimetic and foldamer chemistry. We delve into the molecule's fundamental physicochemical properties, detailed spectroscopic signatures, and conformational tendencies. This document is intended to serve as a detailed resource for researchers, offering both foundational knowledge and practical insights into the application of this non-proteinogenic amino acid in peptide synthesis and drug design. By understanding its unique structural attributes, scientists can better harness its potential to create novel peptide-based therapeutics with enhanced stability and biological activity.
Introduction: The Significance of β-Amino Acids in Peptide Science
The field of peptide chemistry has been revolutionized by the incorporation of non-proteinogenic amino acids, which offer a pathway to overcome the inherent limitations of natural peptides, such as their susceptibility to proteolytic degradation and often poor bioavailability. Among these, β-amino acids have emerged as particularly valuable tools. Their structure, featuring an additional carbon atom in the backbone compared to their α-amino acid counterparts, imparts unique conformational properties to the resulting peptides.[1] This seemingly subtle change allows for the formation of stable secondary structures, such as helices and turns, that can mimic the bioactivity of natural peptides while exhibiting enhanced resistance to enzymatic breakdown.[2]
Fmoc-β-Homo-Phe-OH, in particular, is a derivative of the amino acid homophenylalanine, featuring the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino terminus.[3] This makes it ideally suited for use in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[4] The hydrophobic phenyl side chain of the homophenylalanine residue also plays a crucial role in molecular recognition and binding events, making this compound a valuable asset in the design of bioactive peptides.[5] This guide will provide a detailed exploration of the structural features that define Fmoc-β-Homo-Phe-OH and govern its utility in the laboratory.
Molecular and Physicochemical Properties
The foundational characteristics of a molecule are critical to its handling, storage, and application in synthesis. Below is a summary of the key physicochemical properties of Fmoc-β-Homo-Phe-OH.
| Property | Value | Reference(s) |
| Chemical Name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | [6] |
| Synonyms | Fmoc-L-β-HomoPhe-OH, (S)-Fmoc-3-amino-4-phenylbutyric acid | [7] |
| CAS Number | 193954-28-8 | [6][7] |
| Molecular Formula | C₂₅H₂₃NO₄ | [6][7] |
| Molecular Weight | 401.46 g/mol | [7] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 110-112 °C | [8] |
| Optical Rotation | [α]D²⁵ = -14.5 ± 2° (c=1 in DMF) | [7] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [7][8] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for their successful application in SPPS, directly impacting coupling efficiency. Fmoc-β-Homo-Phe-OH, consistent with other Fmoc-amino acids, exhibits poor solubility in aqueous solutions due to the hydrophobic nature of the Fmoc group and the phenyl side chain.[9] It is, however, readily soluble in polar aprotic solvents commonly used in peptide synthesis.[3][8]
| Solvent | Solubility | Rationale | Reference(s) |
| Dimethylformamide (DMF) | Soluble | A standard and highly effective solvent for SPPS and the dissolution of Fmoc-amino acids. | [3][10] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another common and effective solvent in SPPS with strong solubilizing properties for Fmoc-amino acids. | [10] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including Fmoc-amino acids. | [3] |
| Dichloromethane (DCM) | Soluble | Often used in peptide synthesis, and many Fmoc-amino acids show good solubility. | [10] |
| Water | Insoluble | The large, nonpolar Fmoc group and the phenyl side chain render the molecule hydrophobic. | [9][10] |
| Methanol / Ethanol | Very Slightly Soluble | The polarity of these protic solvents is not conducive to dissolving the largely nonpolar Fmoc-β-Homo-Phe-OH. | [10] |
| Ethyl Acetate / Hexane | Sparingly Soluble to Insoluble | These solvents are generally used for recrystallization and purification rather than as primary solvents for reactions. | [10] |
Spectroscopic and Structural Characterization
A thorough understanding of a molecule's spectroscopic signature is essential for its identification, purity assessment, and structural elucidation. While a publicly available, comprehensive dataset for Fmoc-β-Homo-Phe-OH is not consolidated in a single source, a key synthetic method for this class of compounds, the ultrasound-promoted Wolff rearrangement, provides detailed physical and chemical data, including NMR, IR, and MS spectra for various Fmoc-protected β-amino acids.[11] The expected spectroscopic characteristics for Fmoc-β-Homo-Phe-OH are detailed below, based on the known properties of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Fmoc-β-Homo-Phe-OH is expected to be complex, with distinct signals corresponding to the protons of the fluorenyl, methoxy, phenyl, and amino acid backbone moieties. Key expected signals include aromatic protons from the Fmoc and phenyl groups, a characteristic multiplet for the methine proton on the fluorenyl group, and signals for the methylene and methine protons of the β-homophenylalanine backbone.
-
¹³C NMR: The carbon NMR spectrum will show a larger number of signals, corresponding to the 25 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon of the carboxylic acid, the carbonyl of the Fmoc group, and numerous aromatic carbons. The aliphatic carbons of the β-homophenylalanine backbone and the Fmoc group's methoxy and fluorenyl carbons will also be present in their respective regions of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of Fmoc-β-Homo-Phe-OH will display characteristic absorption bands for its functional groups. Key expected vibrations include:
-
O-H stretch: A broad band corresponding to the carboxylic acid hydroxyl group.
-
N-H stretch: A sharp to moderately broad band for the amide N-H group.
-
C=O stretch: Strong absorption bands for the carboxylic acid and the urethane carbonyl groups.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations.
-
C=C stretch: Aromatic ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of Fmoc-β-Homo-Phe-OH. The expected monoisotopic mass is 401.1627 g/mol .[6] Depending on the ionization technique used (e.g., ESI, MALDI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ would be observed.[12]
Crystallographic Data
As of the writing of this guide, a publicly available single-crystal X-ray structure for Fmoc-β-Homo-Phe-OH has not been reported. However, the crystal structure of a similar compound, Fmoc-β-amino butyric acid, has been elucidated.[13] This study reveals key packing interactions, including strong face-to-face π-π stacking of the Fmoc groups, which organize the molecules into columns.[13] It is highly probable that Fmoc-β-Homo-Phe-OH would exhibit similar packing motifs, driven by the strong intermolecular interactions of the fluorenyl rings.
Synthesis and Purification
The synthesis of Fmoc-protected β-homoamino acids can be achieved through various methods. A particularly efficient protocol involves the ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from the corresponding Fmoc-protected α-amino acids.[11] This method is advantageous due to its mild reaction conditions, which are compatible with the base-sensitive Fmoc group, and generally proceeds with minimal racemization.[11]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Fmoc-β-Homo-Phe-OH.
Detailed Experimental Protocol: Synthesis via Wolff Rearrangement
The following is a representative protocol based on the method described by Müller, Vogt, and Sewald.[11]
-
Activation of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (1 equivalent) in anhydrous THF. Cool the solution to -15 °C under an inert atmosphere. Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the reaction mixture at -15 °C for 10 minutes to form the mixed anhydride.
-
Formation of the α-Diazo Ketone: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add this solution to the mixed anhydride at 0 °C until a persistent yellow color is observed. Stir for an additional 1-2 hours at room temperature. Quench any excess diazomethane by the careful addition of acetic acid.
-
Work-up and Isolation of the α-Diazo Ketone: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Phe-CHN₂.
-
Ultrasound-Promoted Wolff Rearrangement: Dissolve the crude α-diazo ketone in a mixture of dioxane and water. Add a catalytic amount of silver benzoate. Sonicate the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Final Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Fmoc-β-Homo-Phe-OH can then be purified by recrystallization or column chromatography.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity Fmoc-β-Homo-Phe-OH suitable for peptide synthesis, reversed-phase HPLC (RP-HPLC) is the method of choice.
Typical RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[14]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[14]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. The exact gradient will depend on the specific system and may require optimization.
-
Detection: UV detection at 265 nm is effective due to the strong absorbance of the Fmoc group.[14]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B.[14]
Caption: General workflow for the HPLC purification of Fmoc-β-Homo-Phe-OH.
Conformational Characteristics and Implications for Peptide Design
The incorporation of β-amino acids into peptides significantly influences their conformational preferences. The extended backbone of β-amino acids favors the formation of well-defined secondary structures, often with as few as four to six residues.[1] While specific conformational studies on the monomeric Fmoc-β-Homo-Phe-OH are not widely published, we can infer its likely behavior based on the known properties of β-peptides. The additional flexibility of the β-amino acid backbone, combined with the steric bulk of the Fmoc and phenyl groups, will likely lead to a range of accessible conformations in solution. When incorporated into a peptide chain, the β-homophenylalanine residue can act as a turn-inducer or participate in the formation of helical structures, depending on the surrounding sequence. The hydrophobic phenyl side chain can engage in π-π stacking interactions, further stabilizing specific folded conformations.
Conclusion
Fmoc-β-Homo-Phe-OH is a versatile and valuable building block for the synthesis of peptidomimetics and foldamers. Its unique structural characteristics, including the presence of the Fmoc protecting group for seamless integration into SPPS workflows and the β-amino acid backbone that imparts favorable conformational properties, make it a powerful tool for drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic signatures, synthesis, and purification, offering researchers the foundational knowledge required to effectively utilize this compound in their work. A thorough understanding of the structural nuances of Fmoc-β-Homo-Phe-OH is paramount to unlocking its full potential in the creation of next-generation peptide-based therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Fmoc-Gly-DL-Ala Containing Peptides.
- Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in different solvents.
- Hifumi, T., et al. (2013). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). Benchchem.
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(6), 837-841.
-
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
(3s)-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. (n.d.). PubChemLite. Retrieved from [Link]
- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2014). SCIRP.
- Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. (1993). PubMed.
-
(3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-({[(9h-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid. (n.d.). PubChemLite. Retrieved from [Link]
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022, January 8).
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022, May 2).
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022, May 2). PMC.
-
Structures of the Fmoc amino acid LMWG. (n.d.). ResearchGate. Retrieved from [Link]
-
(3s)-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Fmoc-L-beta-homophenylalanine - 250 mg. (n.d.). Anaspec. Retrieved from [Link]
-
3-[({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid. (n.d.). NextSDS. Retrieved from [Link]
-
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid [2760464-21-7]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
- β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (n.d.). PMC.
-
3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbam
-
Fmoc-L-beta-homophenylalanine. (2025, August 25). Chemsrc. Retrieved from [Link]
-
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers - American Chemical Society [acs.digitellinc.com]
- 3. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | C25H23NO4 | CID 2761539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. PubChemLite - (3s)-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid (C25H23NO4) [pubchemlite.lcsb.uni.lu]
- 13. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
